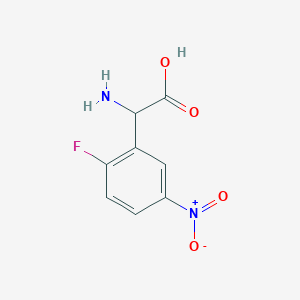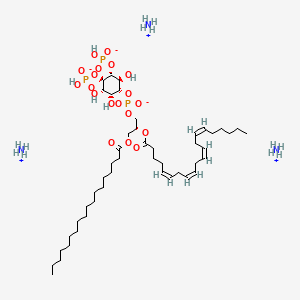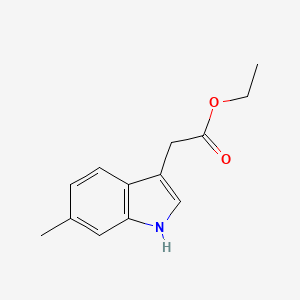
(5-(tert-Butyl)isoxazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(tert-Butyl)isoxazol-3-yl)methanamine: is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol It is characterized by the presence of an isoxazole ring substituted with a tert-butyl group at the 5-position and a methanamine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-Butyl)isoxazol-3-yl)methanamine typically involves the reaction of cyanopinacolone with hydroxylamine sulfate in the presence of triethylamine and methanol . The reaction mixture is stirred at 50°C for 2 hours, followed by the addition of concentrated hydrochloric acid. The resulting product is then made alkaline with aqueous sodium hydroxide and extracted with toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: (5-(tert-Butyl)isoxazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (5-(tert-Butyl)isoxazol-3-yl)methanamine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors .
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals .
Mecanismo De Acción
The mechanism of action of (5-(tert-Butyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring and methanamine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
3-Amino-5-tert-butylisoxazole: Similar structure but lacks the methanamine group.
4-Bromo-5-tert-butyl-isoxazol-3-amine: Contains a bromo substituent instead of the methanamine group.
Uniqueness: (5-(tert-Butyl)isoxazol-3-yl)methanamine is unique due to the presence of both the tert-butyl group and the methanamine group on the isoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(5-tert-butyl-1,2-oxazol-3-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,5,9H2,1-3H3 |
Clave InChI |
YAMMAECNHGLFOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NO1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)



![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)

![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278654.png)



![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)
